2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole: is a fluorinated heterocyclic compound. It plays a crucial role in functionalizing fluorine-containing heterocycles, which are essential components of various biologically and pharmacologically active substances .
Vorbereitungsmethoden
Several synthetic routes exist for the preparation of this compound. One common method involves the difluoromethylation of an appropriate precursor using radical processes. The reaction typically employs difluoromethylating agents under specific conditions to introduce the difluoromethoxy and difluoromethyl groups onto the oxazole ring. Industrial production methods may vary, but efficient and scalable processes are essential for large-scale synthesis.
Analyse Chemischer Reaktionen
2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substituents can be introduced or replaced. Common reagents include difluoromethylating agents, oxidants, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique fluorinated structure.
Biological Studies: It may serve as a probe for investigating biological processes.
Materials Science: Its properties contribute to the design of novel materials.
Wirkmechanismus
The exact mechanism by which 2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While there are other difluoromethylated heterocycles, this compound’s unique combination of difluoromethoxy and difluoromethyl groups sets it apart. Similar compounds include other difluoromethylated oxazoles and related heterocycles.
Remember that further research and experimental data are necessary to fully understand the compound’s properties and applications
Eigenschaften
Molekularformel |
C9H5F4NO2 |
---|---|
Molekulargewicht |
235.13 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-6-(difluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5F4NO2/c10-7(11)4-1-2-5-6(3-4)15-9(14-5)16-8(12)13/h1-3,7-8H |
InChI-Schlüssel |
KVPZPMDPBFUOCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)F)OC(=N2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.